2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine

Catalog No.
S13775217
CAS No.
M.F
C12H18N2S
M. Wt
222.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine

Product Name

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine

IUPAC Name

2-(2-piperidin-4-ylethylsulfanyl)pyridine

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

InChI

InChI=1S/C12H18N2S/c1-2-7-14-12(3-1)15-10-6-11-4-8-13-9-5-11/h1-3,7,11,13H,4-6,8-10H2

InChI Key

CNYVAQNVMIWCHX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCSC2=CC=CC=N2

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine is an organic compound featuring a pyridine ring substituted with a sulfanyl group and a piperidinyl ethyl chain. Its molecular formula is C12H19N2SC_{12}H_{19}N_{2}S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. This compound is notable for its potential applications in pharmaceuticals, particularly in treating neurological and psychiatric disorders due to its ability to interact with specific receptors in the body.

, including:

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones, which may alter the biological activity of the compound.
  • Reduction: The compound can be reduced under specific conditions to modify functional groups.
  • Substitution: The pyridine ring allows for electrophilic or nucleophilic substitution reactions, enabling further functionalization.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine exhibits promising biological activity, particularly in the realm of pharmacology. It has been recognized for its interactions with various receptors that are implicated in neurological functions. The unique structural features of this compound allow it to modulate receptor activities, potentially leading to therapeutic effects in conditions such as anxiety and depression.

The synthesis of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine typically involves several steps:

  • Formation of the Piperidine Intermediate: The piperidine ring is synthesized through nucleophilic substitution and cyclization reactions.
  • Introduction of the Sulfanyl Group: The sulfanyl group is introduced via thiol reagents under basic conditions.
  • Coupling with Pyridine: The final step involves coupling the piperidine derivative with the pyridine ring to form the target compound.

Interaction studies have shown that 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine interacts with key amino acid residues in target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Such studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(Piperidin-4-yl)pyridineContains a piperidine ring attached to pyridinePrimarily used as an intermediate in synthesis
3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridineContains a thiophene sulfonyl groupExhibits different biological activities due to thiophene presence
2-(Pyridin-2-yl)pyrimidine derivativesPyridine fused with pyrimidineExplored for their antimalarial properties

The uniqueness of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine lies in its specific combination of a sulfanyl group and a piperidinyl ethyl chain, which may confer distinct pharmacological properties compared to other derivatives. This structural configuration could enhance its binding affinity and selectivity towards certain biological targets, making it a candidate for further research and development in medicinal chemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

222.11906976 g/mol

Monoisotopic Mass

222.11906976 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types